Estragole
Overview
Description
Estragole, also known as methyl chavicol, is a naturally occurring organic compound that belongs to the phenylpropene class. Its chemical structure consists of a benzene ring substituted with a methoxy group and an allyl group. This compound is a colorless liquid with a sweet, anise-like odor and is found in various essential oils, including those of basil, tarragon, and anise .
Mechanism of Action
Target of Action
Estragole, a monoterpene found in the essential oils of several aromatic plants, primarily targets the central nervous system . It has been shown to interact with γ-aminobutyric acid type A receptors (GABA A Rs) and nicotinic acetylcholine receptor (nAChR), which are primary molecular targets of synthetic insecticides .
Mode of Action
This compound’s mode of action involves its interaction with these targets, leading to changes in the nervous system. It has been suggested that this compound inhibits both GABA A R and nAChR, which may explain its insecticidal activity . It acts as a concentration-dependent, non-competitive inhibitor on GABA A R .
Biochemical Pathways
This compound is bioactivated by cytochrome P450s and sulfotransferases (SULTs), giving rise to the ultimate carcinogenic metabolite 1’-sulfooxythis compound which forms DNA adducts . This process is dose-dependent and diminishes markedly at low levels of exposure .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is bioactivated by cytochrome P450s and SULTs, and its detoxification occurs primarily via conversion to 1’-oxothis compound . The kinetics for SULT inhibition have been incorporated in physiologically based biokinetic (PBBK) models for this compound in rat and human to predict the effect of co-exposure to this compound and (mixtures of) different flavonoids on the bioactivation in vivo .
Result of Action
The result of this compound’s action is primarily antinociceptive, reducing pain sensation . It has been shown to significantly reduce the acute and chronic inflammatory process, attributed to the inhibition of chemical mediators, vascular permeability, and leukocyte migration . Moreover, it has been suggested that this compound has a potential genotoxic and carcinogenic effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its activity can be modulated by other compounds present in the same essential oil . Furthermore, its action can be affected by the soil when the assays are performed on it .
Biochemical Analysis
Biochemical Properties
Estragole interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the growth of Aspergillus flavus, a type of fungus, by modulating intracellular redox homeostasis . This suggests that this compound may interact with enzymes involved in oxidative stress and energy metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it inhibits the biosynthesis of aflatoxin, a toxic metabolite produced by Aspergillus flavus, in a dose-dependent manner . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the growth and aflatoxin biosynthesis of Aspergillus flavus by modulating intracellular redox homeostasis . This suggests that this compound may bind to biomolecules involved in redox homeostasis, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound has significant antifungal activity against Aspergillus flavus . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on rats showed that this compound has significant anti-arthritic activity, which may be attributed to the down-regulation of TNF-α, IL-1β, and IL-6 levels . This suggests that different dosages of this compound can have varying effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. While specific details on the metabolic pathways of this compound are limited, it is known that the compound can affect oxidative stress and energy metabolism . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific details on the transport and distribution of this compound are limited, it is known that the compound can modulate intracellular redox homeostasis . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Given its ability to modulate intracellular redox homeostasis , it is plausible that this compound may be localized to specific compartments or organelles within the cell where these processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estragole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method involves the isomerization of anethole under acidic conditions to produce this compound .
Industrial Production Methods
Industrially, this compound is primarily obtained through the steam distillation of essential oils from plants like Ocimum basilicum (basil) and Artemisia dracunculus (tarragon). The essential oil is then purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Estragole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form p-anisaldehyde and p-anisic acid.
Reduction: Hydrogenation of this compound can yield 1-methoxy-4-propylbenzene.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.
Major Products Formed
- Oxidation: p-Anisaldehyde, p-anisic acid .
Reduction: 1-Methoxy-4-propylbenzene.
Substitution: Nitrothis compound, halothis compound.
Scientific Research Applications
Estragole has a wide range of applications in scientific research:
Chemistry: This compound is used as a precursor in the synthesis of various organic compounds, including magnolol.
Biology: It has been studied for its antifungal, antibacterial, and insecticidal properties.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma. .
Comparison with Similar Compounds
Estragole is chemically similar to several other compounds, including:
Anethole: An isomer of this compound, differing in the position of the double bond.
Chavicol: The unmethylated form of this compound.
Eugenol: Another phenylpropene with a hydroxyl group instead of a methoxy group.
This compound is unique due to its specific combination of a methoxy group and an allyl group on the benzene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methoxy-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSMUAANRJZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | estragole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Estragole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020575 | |
Record name | Estragole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992), Colorless liquid with an odor of anise; [Hawley], Colourless to light yellow liquid; Anise-like aroma | |
Record name | ESTRAGOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20350 | |
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Record name | Estragole | |
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Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 764 mmHg (NTP, 1992), 216 °C at 764 mm Hg, BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg, 215.00 to 216.00 °C. @ 760.00 mm Hg | |
Record name | ESTRAGOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20350 | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
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Flash Point |
178 °F (NTP, 1992), 81 °C (178 °F) - closed cup | |
Record name | ESTRAGOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), In water, 178 mg/L at 25 °C, Very soluble in ethanol, chloroform, 0.178 mg/mL at 25 °C, Insoluble in water; soluble in alcohols, Soluble (in ethanol) | |
Record name | ESTRAGOLE | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
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Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.965 g/cu cm at 25 °C, 0.960-0.968 | |
Record name | ESTRAGOLE | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
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Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Estragole | |
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Mechanism of Action |
Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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Color/Form |
Liquid, Colorless to light yellow liquid | |
CAS No. |
140-67-0 | |
Record name | ESTRAGOLE | |
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Record name | Estragole | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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Record name | Estragole | |
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Record name | Benzene, 1-methoxy-4-(2-propen-1-yl)- | |
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Record name | Estragole | |
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Record name | 4-allylanisole | |
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Record name | ESTRAGOLE | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.